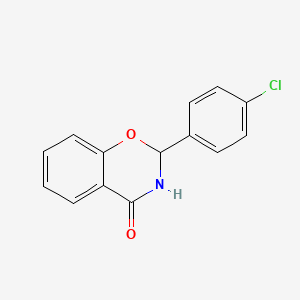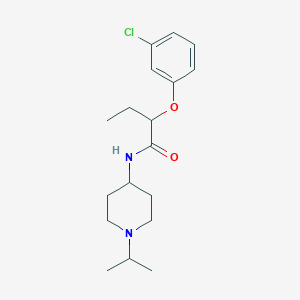
2-(4-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
説明
2-(4-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as 4-chloro-7-nitrobenzofurazan (NBD-Cl), is a fluorophore that has been widely used in biochemical and physiological research. It is a small molecule that can be easily incorporated into various biomolecules such as proteins, nucleic acids, and lipids, allowing for the study of their structure, function, and interactions.
作用機序
NBD-Cl is a fluorescent probe that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of NBD-Cl can be tuned by modifying its chemical structure or by changing the environment around it. The fluorescence intensity of NBD-Cl can be affected by factors such as pH, temperature, and polarity, making it a versatile tool for studying biomolecules in different conditions.
Biochemical and Physiological Effects:
NBD-Cl is a relatively small molecule that can be easily incorporated into biomolecules without significantly affecting their structure or function. However, the presence of NBD-Cl can sometimes alter the properties of the labeled molecule, such as its stability, activity, or binding affinity. Therefore, it is important to carefully design experiments and controls to ensure that the effects of NBD-Cl are minimal and do not interfere with the biological processes being studied.
実験室実験の利点と制限
One of the main advantages of using NBD-Cl as a fluorescent probe is its versatility and ease of use. NBD-Cl can be incorporated into a wide range of biomolecules and can be detected using standard fluorescence microscopy and spectroscopy techniques. Additionally, the absorption and emission spectra of NBD-Cl can be easily tuned to match the excitation and detection wavelengths of different instruments.
However, there are also some limitations to using NBD-Cl. For example, the labeling efficiency of NBD-Cl can vary depending on the type of biomolecule being labeled and the labeling conditions used. Additionally, the fluorescence intensity of NBD-Cl can be affected by factors such as photobleaching, quenching, and self-aggregation, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for using NBD-Cl as a fluorescent probe in biochemical and physiological research. Some possible areas of interest include:
1. Developing new methods for labeling biomolecules with NBD-Cl, such as site-specific labeling or multiplex labeling.
2. Exploring the use of NBD-Cl in combination with other fluorescent probes or imaging techniques, such as super-resolution microscopy or fluorescence resonance energy transfer (FRET).
3. Investigating the effects of NBD-Cl labeling on the structure and function of biomolecules, and developing strategies to minimize these effects.
4. Using NBD-Cl to study the dynamics and interactions of biomolecules in different cellular and physiological contexts, such as during development, disease, or aging.
In conclusion, 2-(4-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, or NBD-Cl, is a versatile and widely used fluorescent probe in biochemical and physiological research. Its ease of use and versatility make it a valuable tool for studying the structure, function, and interactions of biomolecules in live cells and tissues. However, careful experimental design and controls are necessary to ensure that the effects of NBD-Cl are minimal and do not interfere with the biological processes being studied. There are also many potential future directions for using NBD-Cl in research, which could lead to new insights into the complex and dynamic world of biomolecules.
合成法
NBD-Cl can be synthesized through a simple two-step process. First, 4-chloro-2-nitroaniline is reacted with ethyl chloroformate to form an intermediate, which is then cyclized with sodium methoxide to yield NBD-Cl. The purity of the final product can be improved through recrystallization or column chromatography.
科学的研究の応用
NBD-Cl has been extensively used as a fluorescent probe in various biochemical and physiological studies. It can be used to label proteins, peptides, nucleic acids, and lipids, allowing for the visualization and quantification of their localization, dynamics, and interactions in live cells and tissues. For example, NBD-Cl can be used to study the conformational changes of proteins during folding and unfolding, the binding kinetics of ligands to receptors, the trafficking of membrane proteins, and the lipid composition and dynamics of membranes.
特性
IUPAC Name |
2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKJCHUOYBRXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324076 | |
| Record name | 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
35141-49-2 | |
| Record name | 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)
![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5158659.png)
![N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)
![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)
![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)